N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline
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Overview
Description
N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.333. This compound has gained significant interest in scientific research due to its numerous applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline typically involves the reaction of N-benzyl-N-ethyl-4-aminobenzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives and oximes.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzyl and ethyl derivatives.
Scientific Research Applications
N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activities. The oxime group plays a crucial role in its biological activity by participating in redox reactions and forming stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-ethyl-4-aminobenzaldehyde: A precursor in the synthesis of N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline.
N-benzyl-N-ethyl-4-nitrosoaniline: An oxidation product of this compound.
N-benzyl-N-ethyl-4-aminobenzylamine: A reduction product of this compound.
Uniqueness
This compound is unique due to its versatile chemical reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research.
Properties
IUPAC Name |
(NE)-N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-18(13-15-6-4-3-5-7-15)16-10-8-14(9-11-16)12-17-19/h3-12,19H,2,13H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIIVQNUZAOBHX-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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